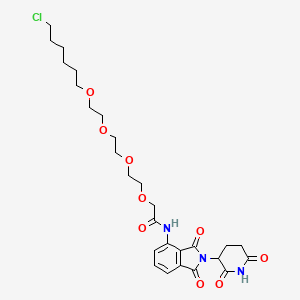

Pomalidomide-amino-PEG4-C4-Cl

Description

BenchChem offers high-quality Pomalidomide-amino-PEG4-C4-Cl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-amino-PEG4-C4-Cl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H36ClN3O9 |

|---|---|

Molecular Weight |

582.0 g/mol |

IUPAC Name |

2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |

InChI |

InChI=1S/C27H36ClN3O9/c28-10-3-1-2-4-11-37-12-13-38-14-15-39-16-17-40-18-23(33)29-20-7-5-6-19-24(20)27(36)31(26(19)35)21-8-9-22(32)30-25(21)34/h5-7,21H,1-4,8-18H2,(H,29,33)(H,30,32,34) |

InChI Key |

DMPRYECVRPAIQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCCCCCCl |

Origin of Product |

United States |

Foundational & Exploratory

Pomalidomide-amino-PEG4-C4-Cl: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-amino-PEG4-C4-Cl is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its structure, mechanism of action, and its application in the development of novel therapeutics.

This molecule incorporates three key components:

-

Pomalidomide (B1683931): A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

-

PEG4 Linker: A polyethylene (B3416737) glycol linker that provides appropriate spacing and favorable physicochemical properties.

-

C4-Cl Handle: A terminal chlorobutyl group that allows for covalent attachment to a ligand targeting a protein of interest.

The strategic combination of these elements makes Pomalidomide-amino-PEG4-C4-Cl a versatile building block for constructing PROTACs aimed at degrading a wide array of disease-relevant proteins.

Chemical Properties and Structure

| Property | Value |

| Molecular Formula | C27H36ClN3O9 |

| Molecular Weight | 582.04 g/mol |

| CAS Number | 2924835-36-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Chemical Structure:

Caption: A simplified representation of the components of Pomalidomide-amino-PEG4-C4-Cl.

Mechanism of Action in PROTACs

Pomalidomide-amino-PEG4-C4-Cl serves as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds with high affinity to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By incorporating this linker into a PROTAC, researchers can hijack this cellular machinery to induce the degradation of a specific protein of interest (POI).

The overall mechanism of action for a PROTAC synthesized using this linker is as follows:

-

Ternary Complex Formation: The PROTAC, with its two distinct ligands, simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, the cell's primary protein degradation machinery.

-

Recycling: The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Data Presentation: Performance of Pomalidomide-Based PROTACs

| PROTAC ID | Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| ARV-825 | BRD4 | Pomalidomide-PEG-JQ1 | <1 | >90 | Burkitt's Lymphoma |

| dBET1 | BRD4 | Pomalidomide-Alkyl-JQ1 | 4.3 | >95 | 22Rv1 |

| MZ1 | BRD4 | Pomalidomide-Alkyl-JQ1 | 29 | ~90 | HeLa |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable.

Experimental Protocols

Synthesis of Pomalidomide-amino-PEG4-C4-Cl

A detailed, publicly available, step-by-step synthesis protocol for Pomalidomide-amino-PEG4-C4-Cl is not available. However, the general synthetic strategy for similar pomalidomide-linker conjugates involves a nucleophilic aromatic substitution (SNAr) reaction. This typically entails reacting 4-fluorothalidomide with an appropriate amine-containing linker.

Caption: A logical workflow for the synthesis of pomalidomide-linker conjugates.

Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation

This protocol outlines the key steps to quantify the degradation of a target protein induced by a PROTAC.

1. Cell Culture and Treatment:

-

Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Prepare a stock solution of the PROTAC in DMSO.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO only).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

6. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Caption: An experimental workflow for Western blot analysis of PROTAC efficacy.

An In-depth Technical Guide to Pomalidomide-amino-PEG4-C4-Cl: A Core Component for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-amino-PEG4-C4-Cl is a crucial bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity E3 ubiquitin ligase ligand, pomalidomide (B1683931), which selectively binds to Cereblon (CRBN). This pomalidomide moiety is connected via a flexible tetraethylene glycol (PEG4) linker to a four-carbon alkyl chloride (C4-Cl) chain. This terminal chloroalkane group serves as a reactive handle for covalent conjugation to a ligand targeting a protein of interest, thereby enabling the synthesis of a PROTAC. This technical guide provides a comprehensive overview of the structure, properties, and applications of Pomalidomide-amino-PEG4-C4-Cl in the field of targeted protein degradation. It includes detailed experimental protocols for its use and for the characterization of the resulting PROTACs.

Core Structure and Physicochemical Properties

Pomalidomide-amino-PEG4-C4-Cl is an E3 ligase ligand-linker conjugate designed for the synthesis of PROTACs.[1] Its structure consists of three key components: the Pomalidomide head group, a PEG4 linker, and a C4 chloroalkane tail.

Table 1: Physicochemical Properties of Pomalidomide-amino-PEG4-C4-Cl and Related Compounds

| Property | Pomalidomide-amino-PEG4-C4-Cl | Pomalidomide (Reference) |

| Molecular Formula | C27H36ClN3O9 | C13H11N3O4 |

| Molecular Weight | 582.04 g/mol | 273.24 g/mol |

| Appearance | Solid | Crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | Soluble in DMSO (~15 mg/mL) and DMF (~10 mg/mL). Sparingly soluble in aqueous buffers.[2] |

| Storage | Store at -20°C. In solvent, store at -80°C for up to 6 months. | Store at -20°C. Stable for ≥4 years.[3] |

Mechanism of Action in Targeted Protein Degradation

The pomalidomide component of the molecule is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase.[2] In the context of a PROTAC, this binding event recruits the CRBN E3 ligase complex to a target protein of interest (POI), which is bound by the other ligand of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Signaling Pathway of Pomalidomide-Based PROTACs

The binding of the pomalidomide moiety to CRBN initiates a cascade of events leading to the degradation of specific cellular proteins. Pomalidomide itself is known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] This inherent activity can be harnessed and redirected towards a new protein of interest when pomalidomide is incorporated into a PROTAC.

Caption: Mechanism of action of a pomalidomide-based PROTAC.

Experimental Protocols

Synthesis of a PROTAC using Pomalidomide-amino-PEG4-C4-Cl

This protocol describes a general method for conjugating Pomalidomide-amino-PEG4-C4-Cl to a protein of interest (POI) ligand containing a nucleophilic group (e.g., an amine or thiol).

Experimental Workflow: PROTAC Synthesis

Caption: General workflow for the synthesis of a pomalidomide-based PROTAC.

Materials:

-

Pomalidomide-amino-PEG4-C4-Cl

-

POI ligand with a nucleophilic handle (e.g., amine, thiol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

-

Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

-

Analytical instruments (e.g., Liquid Chromatography-Mass Spectrometry - LC-MS, Nuclear Magnetic Resonance - NMR)

Procedure:

-

Dissolve the POI ligand (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2-3 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate vessel, dissolve Pomalidomide-amino-PEG4-C4-Cl (1.1 equivalents) in anhydrous DMF.

-

Add the Pomalidomide-amino-PEG4-C4-Cl solution dropwise to the POI ligand solution.

-

Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60°C) and monitor its progress by LC-MS.

-

Once the reaction is complete, quench it with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Cellular Cereblon (CRBN) Engagement Assay (NanoBRET™)

This protocol is a representative method to confirm that the pomalidomide moiety of the synthesized PROTAC engages with CRBN in living cells.

Experimental Workflow: NanoBRET™ CRBN Engagement Assay

Caption: Workflow for the NanoBRET™ CRBN target engagement assay.

Materials:

-

HEK293T cells stably expressing NanoLuc®-CRBN

-

Cell culture medium and supplements

-

White, opaque 96-well cell culture plates

-

Fluorescent CRBN tracer (e.g., BODIPY™-lenalidomide)

-

Synthesized PROTAC

-

Pomalidomide (as a positive control)

-

NanoBRET™ Nano-Glo® Substrate

-

Luminometer capable of measuring BRET

Procedure:

-

Seed the NanoLuc®-CRBN expressing HEK293T cells in the 96-well plates and incubate overnight.

-

Prepare serial dilutions of the test PROTAC and pomalidomide control.

-

Add the fluorescent CRBN tracer to the cells at a final concentration optimized for the assay.

-

Add the serially diluted PROTAC or control compounds to the wells.

-

Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2 hours).

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells according to the manufacturer's instructions.

-

Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable luminometer.

-

Calculate the NanoBRET™ ratio and plot the results against the compound concentration to determine the IC50 value for CRBN engagement.

Western Blot Analysis of Protein Degradation

This protocol is used to quantify the degradation of the target protein (and neosubstrates like IKZF1/3) following treatment with the synthesized PROTAC.

Experimental Workflow: Western Blot for Protein Degradation

Caption: General workflow for Western blot analysis of PROTAC-mediated protein degradation.

Materials:

-

Target cell line expressing the POI

-

Synthesized PROTAC

-

Pomalidomide (as a control for neosubstrate degradation)

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the POI, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate the target cells and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC, pomalidomide, and vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells, wash with cold PBS, and lyse with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Image the blot and quantify the band intensities. Normalize the POI, IKZF1, and IKZF3 band intensities to the loading control to determine the extent of degradation.

Conclusion

Pomalidomide-amino-PEG4-C4-Cl is a versatile and indispensable tool for the development of PROTACs. Its well-characterized pomalidomide warhead ensures potent recruitment of the CRBN E3 ligase, while the PEG4 linker provides optimal spacing and favorable physicochemical properties. The terminal chloroalkane allows for straightforward conjugation to a wide variety of protein of interest ligands. This guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this key building block in their targeted protein degradation research and drug discovery efforts.

References

Unveiling the Molecular Machinery: A Technical Guide to Pomalidomide-amino-PEG4-C4-Cl in Targeted Protein Degradation

For Immediate Release

A Deep Dive into the Mechanism of Pomalidomide-amino-PEG4-C4-Cl, a Key Building Block for Proteolysis Targeting Chimeras (PROTACs)

This technical guide offers an in-depth exploration of the mechanism of action of Pomalidomide-amino-PEG4-C4-Cl, an E3 ligase ligand-linker conjugate integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of PROTAC technology, the specific roles of the constituent parts of this molecule, and the experimental methodologies used to characterize its function.

Introduction to PROTAC Technology and Pomalidomide-amino-PEG4-C4-Cl

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[1]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] Pomalidomide-amino-PEG4-C4-Cl serves as a crucial building block in PROTAC synthesis, providing both the E3 ligase-recruiting moiety and a versatile linker for conjugation to a target protein ligand.[2]

Core Mechanism of Action

The mechanism of action of a PROTAC synthesized from Pomalidomide-amino-PEG4-C4-Cl is a multi-step process that hijacks the cell's natural protein degradation pathway.

Ternary Complex Formation

The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a key ternary complex (POI-PROTAC-CRBN).[1] The pomalidomide (B1683931) portion of the molecule specifically binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3] The other end of the PROTAC, featuring a ligand for the POI, engages its target. The formation and stability of this ternary complex are critical for the efficiency of the subsequent degradation process.[4]

Ubiquitination of the Target Protein

The induced proximity of the POI and the E3 ligase within the ternary complex facilitates the transfer of ubiquitin molecules from an activated E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

Proteasomal Degradation

The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery.[1] The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is not degraded in this process and is released to engage another target protein molecule, acting in a catalytic manner.[1]

The Role of Pomalidomide-amino-PEG4-C4-Cl Components

The Pomalidomide-amino-PEG4-C4-Cl molecule is meticulously designed with distinct components that each play a crucial role in the overall function of the resulting PROTAC.

-

Pomalidomide: This moiety acts as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3]

-

Amino Group: The amino group provides a reactive site for the conjugation of the linker to the pomalidomide core, often through an amidation reaction. The presence of ionizable amino groups within the linker can also potentially enhance solubility and facilitate electrostatic interactions.[5]

-

PEG4 (Polyethylene Glycol) Linker: The four-unit polyethylene (B3416737) glycol chain serves as a flexible spacer, influencing the distance and relative orientation between the target protein and the E3 ligase in the ternary complex.[4] PEG linkers are known to improve the aqueous solubility and other physicochemical properties of PROTACs.[4]

-

C4 (Alkyl Chain): The four-carbon alkyl chain contributes to the overall length and flexibility of the linker. Shorter alkyl linkers can be advantageous for cell permeability by minimizing the topological polar surface area.[6]

-

Cl (Chloroalkane): The terminal chloroalkane provides a reactive handle for the covalent attachment of a ligand that binds to the protein of interest. This allows for the modular synthesis of a wide range of PROTACs targeting different proteins.[7]

Quantitative Data and Representative Studies

While specific quantitative data for a PROTAC synthesized with the exact Pomalidomide-amino-PEG4-C4-Cl linker is not extensively available in peer-reviewed literature, a recent study on a potent PROTAC targeting Protein Tyrosine Phosphatase 1B (PTP1B) provides valuable representative data. This study utilized a similar CRBN-recruiting PROTAC with a PEG linker.

| Parameter | Value | Cell Line | Duration | Reference |

| DC50 | 250 nM | HepG2 | 48 h | [8] |

| DC50 | 50 nM | HepG2 | 72 h | [8] |

-

DC50 (Degradation Concentration 50): The concentration of the PROTAC required to degrade 50% of the target protein.

Experimental Protocols

The characterization of a PROTAC's mechanism of action involves a series of key experiments to assess its ability to induce ternary complex formation, ubiquitination, and ultimately, degradation of the target protein.

Ternary Complex Formation Assays

a) Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of the binary (PROTAC-protein) and ternary complexes in real-time.[9]

-

Immobilization: Immobilize the biotinylated E3 ligase (e.g., CRBN) onto a streptavidin-coated sensor chip.

-

Analyte Injection: Inject a mixture of the PROTAC and the target protein at various concentrations over the sensor surface.

-

Data Analysis: Monitor the change in the refractive index to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the ternary complex.[9]

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[10]

-

Sample Preparation: Place the target protein in the sample cell and the PROTAC in the titration syringe. To study the ternary complex, the E3 ligase can be pre-mixed with the target protein in the cell. Ensure that all components are in an identical buffer to minimize heats of dilution.[11]

-

Titration: Inject small aliquots of the PROTAC into the sample cell and measure the resulting heat changes.

-

Data Analysis: Integrate the heat signals to generate a binding isotherm, from which the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) can be determined.[10]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

-

Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (CRBN complex), ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to proceed.

-

Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific for the target protein. The appearance of higher molecular weight bands or a smear indicates polyubiquitination.

Cellular Protein Degradation Assay (Western Blot)

This is the most common method to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.

-

Cell Treatment: Treat cultured cells with increasing concentrations of the PROTAC for a specific duration.

-

Cell Lysis: Harvest the cells and prepare cell lysates. To prevent protein degradation after lysis, samples should be kept on ice and lysis buffers should be supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then probe with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate. The decrease in the intensity of the band corresponding to the target protein indicates degradation.[14]

Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for assessing protein degradation by Western blot.

Logical Relationship of Pomalidomide-amino-PEG4-C4-Cl Components

Caption: Functional roles of the components of Pomalidomide-amino-PEG4-C4-Cl.

References

- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Selective Proteolysis-Targeting Chimera Degraders Targeting PTP1B as Long-Term Hypoglycemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aragen.com [aragen.com]

- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. assaygenie.com [assaygenie.com]

- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 14. bu.edu [bu.edu]

The Role of Pomalidomide-amino-PEG4-C4-Cl in PROTAC Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. This innovative modality utilizes heterobifunctional molecules to hijack the cell's intrinsic ubiquitin-proteasome system. A critical component in the design of effective PROTACs is the E3 ligase ligand-linker conjugate, which recruits the E3 ubiquitin ligase to the protein of interest. This technical guide provides an in-depth exploration of Pomalidomide-amino-PEG4-C4-Cl, a key building block in the synthesis of Cereblon (CRBN)-recruiting PROTACs. We will delve into its mechanism of action, provide representative quantitative data for pomalidomide-based PROTACs, detail essential experimental protocols for their evaluation, and visualize the core signaling pathways and workflows.

Introduction to PROTAC Technology and the Role of Pomalidomide (B1683931)

PROTACs are bifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block the function of a target protein, PROTACs lead to its physical elimination.[2]

Pomalidomide, an analog of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[3] Pomalidomide-based PROTACs have shown significant promise in degrading a wide range of therapeutic targets. Pomalidomide generally exhibits a strong binding affinity for CRBN, which can lead to more efficient formation of the ternary complex (POI-PROTAC-CRBN) and subsequent potent protein degradation.[4]

Pomalidomide-amino-PEG4-C4-Cl is a ready-to-use E3 ligase ligand-linker conjugate. It comprises the pomalidomide moiety for CRBN recruitment, a flexible tetraethylene glycol (PEG4) linker to span the distance to the target protein, and a terminal chlorohexane (C4-Cl) group for covalent attachment to a POI ligand. The use of such pre-functionalized building blocks streamlines the synthesis of PROTAC libraries for screening and optimization.

Mechanism of Action

The catalytic cycle of a PROTAC utilizing a pomalidomide-based linker like Pomalidomide-amino-PEG4-C4-Cl involves a series of orchestrated steps:

-

Ternary Complex Formation: The PROTAC molecule first binds to both the target protein (POI) and the CRBN E3 ligase, bringing them into close proximity to form a POI-PROTAC-CRBN ternary complex. The stability and geometry of this complex are critical for efficient degradation and are heavily influenced by the nature of the linker.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine (B10760008) residues on the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides.

-

Recycling: The PROTAC molecule is not degraded in this process and is released to recruit another POI molecule, thus acting catalytically.

Caption: General mechanism of action for a pomalidomide-based PROTAC.

Physicochemical Properties and Synthesis

Pomalidomide-amino-PEG4-C4-Cl is a white to off-white solid. Its PEG linker enhances aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.

| Property | Value |

| Molecular Formula | C27H36ClN3O9 |

| Molecular Weight | 582.04 g/mol |

| CAS Number | 2924835-36-7 |

Synthesis of Pomalidomide-amino-PEG4-C4-Cl (Intermediate 4d)

The synthesis of Pomalidomide-amino-PEG4-C4-Cl is described in patent CN115677815A. A general synthetic approach for similar pomalidomide-linker conjugates involves the nucleophilic aromatic substitution (SNAr) reaction of 4-fluorothalidomide with an appropriate amine-containing linker.

A detailed, step-by-step protocol derived from the patent would be inserted here, including reactants, reagents, reaction conditions, and purification methods.

Quantitative Data on Pomalidomide-Based PROTACs

The efficacy of a PROTAC is primarily defined by its DC50 (the concentration that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation). The following tables summarize representative data for pomalidomide-based PROTACs targeting key proteins in disease. Note: Data for PROTACs using the exact Pomalidomide-amino-PEG4-C4-Cl linker is limited in publicly available literature; the following are examples with similar pomalidomide-PEG linkers.

Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)

| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Ibrutinib-based PROTAC | HBL1 | 6.3 | >95 | [5] |

| UBX-382 | DLBCL cells | <10 | >90 | [6] |

Table 2: Pomalidomide-Based PROTACs Targeting Bromodomain-Containing Protein 4 (BRD4)

| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 (OTX015-based) | Namalwa | <1 | >90 | [5][7] |

| Compound 21 | THP-1 | - | Effective degradation | [8] |

Table 3: Pomalidomide-Based PROTACs Targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 9 (VHL-based) | PBMCs | 151 | >95 | [9] |

| Representative CRBN-based | THP-1 | Not Specified | >90 | [10] |

Signaling Pathways

The degradation of a target protein by a pomalidomide-based PROTAC can have significant downstream effects on cellular signaling pathways. Below are diagrams for pathways involving commonly targeted proteins.

Caption: BRD4's role in transcriptional regulation.[3][11]

Caption: The B-Cell Receptor (BCR) signaling pathway involving BTK.

Caption: The MyD88-dependent signaling pathway mediated by IRAK4.[1][4]

Experimental Protocols

The evaluation of a novel PROTAC is a multi-step process to confirm its mechanism of action and quantify its efficacy.

Caption: A typical workflow for the evaluation of a novel PROTAC.

Cell-Based Protein Degradation Assay (Western Blot)

Objective: To quantify the dose-dependent degradation of the target protein and determine the DC50 and Dmax values.

Materials:

-

Cell line expressing the protein of interest (POI).

-

PROTAC compound.

-

Vehicle control (e.g., DMSO).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the POI.

-

Primary antibody against a loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Cell Seeding and Treatment: Plate cells at a suitable density in 6-well plates and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC compound and a vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an appropriate volume of Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the POI overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.

-

Detection and Analysis: Apply ECL substrate and visualize the bands using a chemiluminescence imager. Quantify band intensity using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax.

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of the POI in a CRBN-dependent manner.

Materials:

-

Recombinant E1 activating enzyme.

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2).

-

Recombinant CRBN/DDB1 complex (E3 ligase).

-

Recombinant POI.

-

Ubiquitin.

-

ATP.

-

PROTAC compound.

-

Ubiquitination reaction buffer.

-

Primary antibody against the POI for Western blot.

Protocol:

-

Reaction Setup: On ice, assemble the ubiquitination reaction mixture containing buffer, ATP, E1, E2, ubiquitin, POI, and the CRBN/DDB1 complex.

-

Initiation: Add the PROTAC (or DMSO vehicle control) to the reaction mixture. Include controls such as reactions lacking E1, E3, or PROTAC.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analysis: Analyze the reaction products by Western blot, probing with an antibody against the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be visible in the complete reaction with the PROTAC, and absent or significantly reduced in the control lanes.

Ternary Complex Formation Assays

Objective: To measure the formation and stability of the POI-PROTAC-CRBN ternary complex.

Several biophysical techniques can be employed:

-

Surface Plasmon Resonance (SPR): Immobilize the CRBN E3 ligase on a sensor chip. Flow the POI and PROTAC over the chip to measure binding kinetics and affinity.

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat changes upon binding of the PROTAC to the POI and CRBN to determine thermodynamic parameters of complex formation.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Use antibodies or tags on the POI and CRBN labeled with a FRET donor and acceptor pair. The formation of the ternary complex brings the fluorophores into proximity, generating a FRET signal.

Conclusion

Pomalidomide-amino-PEG4-C4-Cl is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ligase. The inherent properties of pomalidomide as a high-affinity CRBN ligand, combined with the favorable characteristics of the PEG linker, make it a cornerstone for the development of potent and selective protein degraders. A thorough understanding of the mechanism of action, coupled with rigorous experimental validation as outlined in this guide, is essential for advancing novel PROTAC therapeutics from concept to clinic. The rational design of PROTACs, leveraging building blocks like Pomalidomide-amino-PEG4-C4-Cl, will continue to drive innovation in the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Pomalidomide-amino-PEG4-C4-Cl | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. WIPO Translate: assisting user to translate patent texts [patentscope.wipo.int]

- 6. Search for patents | USPTO [uspto.gov]

- 7. patentscope.wipo.int [patentscope.wipo.int]

- 8. epo.org [epo.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Pomalidomide-amino-PEG4-C4-Cl as a Cereblon E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-amino-PEG4-C4-Cl is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), designed for application in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its role in targeted protein degradation, including its chemical properties, mechanism of action, and relevant experimental data and protocols.

This molecule incorporates the high-affinity pomalidomide (B1683931) moiety, which serves as the CRBN-binding warhead. This is connected to a flexible tetraethylene glycol (PEG4) linker, which provides optimal spacing and solubility. The linker is terminated with a C4 alkyl chloride, a reactive handle for covalent conjugation to a ligand targeting a protein of interest (POI), thus enabling the synthesis of a heterobifunctional PROTAC.

Chemical Properties

| Property | Value |

| Chemical Name | Pomalidomide-amino-PEG4-C4-Cl |

| Molecular Formula | C27H36ClN3O9 |

| Molecular Weight | 582.04 g/mol |

| CAS Number | 2924835-36-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

Pomalidomide-amino-PEG4-C4-Cl functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide head of the molecule binds to Cereblon, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. When conjugated to a POI-binding ligand, the resulting PROTAC facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.

A Technical Guide to Targeted Protein Degradation Utilizing Pomalidomide-amino-PEG4-C4-Cl

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Targeted Protein Degradation with Pomalidomide-Based PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This technical guide delves into the fundamental principles of TPD, focusing on the application of Pomalidomide-amino-PEG4-C4-Cl as a key building block for the synthesis of potent and selective protein degraders. Pomalidomide, an immunomodulatory drug (IMiD), functions as a "molecular glue" to the E3 ubiquitin ligase Cereblon (CRBN). By incorporating a Pomalidomide derivative into a PROTAC, it is possible to hijack the CRBN E3 ligase complex to tag a specific target protein for destruction.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The UPS is a highly regulated cellular process responsible for protein homeostasis. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches ubiquitin, a small regulatory protein, to substrate proteins. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 ligase handle"), and a chemical linker that connects the two. Pomalidomide-amino-PEG4-C4-Cl serves as a precursor to the E3 ligase handle, containing the Pomalidomide moiety for CRBN engagement and a flexible PEG linker terminating in a reactive chloroalkane for conjugation to a target-binding ligand.

The mechanism of action for a Pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex (CRL4-CRBN).[1] This induced proximity facilitates the transfer of ubiquitin from a charged E2 enzyme to the target protein. The resulting polyubiquitinated target is then recognized and degraded by the proteasome, releasing the PROTAC to engage in another degradation cycle.

Quantitative Analysis of Pomalidomide-Based Degraders

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data for various Pomalidomide-based PROTACs.

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ZQ-23 | HDAC8 | - | 147 | 93 | [2][3] |

| Compound 16 | EGFR | A549 | 32.9 | >90 | [4] |

| Compound 15 | EGFR | A549 | 43.4 | >90 | [4] |

| KP-14 | KRAS G12C | NCI-H358 | ~1250 | - | [5] |

Note: The data presented are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful development and characterization of protein degraders. The following sections provide methodologies for key experiments in the TPD workflow.

Western Blot Analysis for Protein Degradation

This is a fundamental technique to visualize and quantify the reduction in target protein levels following treatment with a degrader.

a. Materials and Reagents:

-

Cell line expressing the protein of interest

-

Pomalidomide-based PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

b. Protocol:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[6]

-

Sample Preparation: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[6] Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

-

SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Denature the samples by heating.[6] Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.[6]

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[6]

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.[6]

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.[1]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

a. Materials and Reagents:

-

Purified recombinant E1 activating enzyme

-

Purified recombinant E2 conjugating enzyme

-

Purified recombinant Cereblon/DDB1/CUL4A/Rbx1 (CRL4-CRBN) E3 ligase complex

-

Purified recombinant target protein

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

Pomalidomide-based PROTAC

-

SDS-PAGE and Western blotting reagents as described above

-

Primary antibody against the target protein or an anti-ubiquitin antibody

b. Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination buffer.[7]

-

PROTAC Addition: Add the PROTAC at the desired concentration or a vehicle control.[7]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding Laemmli sample buffer.[7]

-

Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein.[7] A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.[7]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.

a. Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI):

-

Immobilize either the purified E3 ligase or the target protein onto the sensor chip/tip.

-

Flow the other protein partner over the surface in the absence and presence of the PROTAC.

-

Monitor the changes in the refractive index (SPR) or the interference pattern (BLI) to determine the binding kinetics (association and dissociation rates) and affinity of the ternary complex.

b. Isothermal Titration Calorimetry (ITC):

-

Load the PROTAC and one of the protein partners into the syringe.

-

Place the other protein partner in the sample cell.

-

Titrate the syringe contents into the cell and measure the heat changes associated with the binding events to determine the thermodynamic parameters of ternary complex formation.

c. NanoBRET™ Ternary Complex Assay:

-

Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (energy acceptor) in cells.[8]

-

Add a fluorescent HaloTag® ligand to label the E3 ligase.

-

Treat the cells with the PROTAC.

-

Measure the bioluminescence resonance energy transfer (BRET) signal, which will increase upon formation of the ternary complex, bringing the donor and acceptor into close proximity.[8]

Cell Viability Assay

It is essential to assess the cytotoxic effects of the PROTAC on cells.

a. Materials and Reagents:

-

Cell line of interest

-

Pomalidomide-based PROTAC

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Luminometer or spectrophotometer

b. Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[2]

-

Compound Treatment: Treat the cells with serial dilutions of the PROTAC.[2]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).[2]

-

Assay: Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance.[2]

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Visualizing the Process: Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex biological processes and experimental procedures involved in targeted protein degradation.

Caption: Pomalidomide-based PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for the validation of PROTACs.

Caption: Logical relationship of ternary complex formation and the hook effect.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Ternary Complex Formation [promega.sg]

A Technical Guide to the Design and Application of Pomalidomide-Based PROTACs Employing PEG Linkers and Covalent Warheads

Disclaimer: The specific molecule "Pomalidomide-amino-PEG4-C4-Cl" is not referenced in publicly available scientific literature. This guide, therefore, focuses on the principles of its constituent parts and utilizes a well-documented, structurally analogous PROTAC, L-18 , as a case study. L-18 is a covalent Bruton's tyrosine kinase (BTK) degrader that employs Pomalidomide, a PEG linker, and a chloroalkane-based covalent warhead. This document provides a framework for understanding the discovery, development, and experimental evaluation of such molecules.

Introduction to Covalent PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The molecule , Pomalidomide-amino-PEG4-C4-Cl, represents a sophisticated PROTAC design:

-

Pomalidomide: An immunomodulatory drug derivative that effectively binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.

-

PEG4 Linker: A 4-unit polyethylene (B3416737) glycol chain, offering a balance of hydrophilicity and spatial distance to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

-

C4-Cl (Chloroalkane) Warhead: A reactive electrophile designed to form a covalent bond with a nucleophilic residue (like cysteine) on the target protein. This covalent binding can lead to enhanced degradation efficiency and prolonged pharmacodynamic effects.

This guide explores the synthesis, mechanism, and evaluation of such PROTACs, using the BTK degrader L-18 as a practical example.

Mechanism of Action: Ternary Complex Formation and Ubiquitination

The primary mechanism involves the PROTAC simultaneously binding to the target protein (e.g., BTK) and the E3 ligase (CRBN), forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.

Quantitative Data Summary

The following tables summarize key quantitative data for the representative covalent BTK degrader, L-18. This data is essential for evaluating the potency and efficacy of the PROTAC.

| Parameter | Description | Value (L-18) |

| BTK Binding (k_inact/K_I) | Covalent modification efficiency for the target protein | 110000 M⁻¹s⁻¹ |

| CRBN Binding (K_D) | Dissociation constant for the E3 ligase ligand | 1800 nM |

| Cell Line | Human Mantle Cell Lymphoma cell line used for testing | Jeko-1 |

Table 1: Binding Affinity and Reactivity

| Parameter | Description | Value (L-18) |

| DC₅₀ | Concentration for 50% degradation of the target protein | 8.1 nM |

| D_max_ | Maximum percentage of protein degradation achieved | >95% |

| Timepoint | Duration of treatment to achieve the reported DC₅₀ and D_max_ values | 24 hours |

Table 2: In-Cell Degradation Potency

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel PROTACs. Below are representative protocols based on the development of similar molecules.

General Synthesis Workflow

The synthesis of a molecule like Pomalidomide-amino-PEG4-C4-Cl involves a multi-step process, typically starting with the functionalization of the three core components followed by their sequential coupling.

Protocol: Representative Coupling Step (Amide Bond Formation)

-

Dissolution: Dissolve the amine-functionalized linker (1.0 eq) and the carboxyl-functionalized warhead (1.1 eq) in a suitable aprotic solvent like dimethylformamide (DMF).

-

Coupling Agents: Add a peptide coupling reagent such as HATU (1.2 eq) and an organic base like diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica (B1680970) gel to yield the final coupled product.

Western Blot for Protein Degradation

This assay is the gold standard for quantifying the reduction in target protein levels within cells.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., Jeko-1) at a density of 1x10⁶ cells/mL and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells, wash with cold phosphate-buffered saline (PBS), and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of total protein (e.g., 20 µg) from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of protein degradation relative to a vehicle-treated control.

Ternary Complex Formation Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to measure the formation of the POI-PROTAC-E3 ligase complex in vitro.

Protocol:

-

Reagents: Prepare recombinant, tagged proteins (e.g., His-tagged CRBN/DDB1 and GST-tagged BTK) and fluorescently labeled antibodies (e.g., anti-His-Terbium and anti-GST-d2).

-

Assay Plate Setup: In a low-volume 384-well plate, add the assay buffer, followed by the PROTAC at various concentrations.

-

Protein Addition: Add the tagged CRBN/DDB1 and BTK proteins to the wells.

-

Incubation: Incubate the plate for 1-2 hours at room temperature to allow for complex formation.

-

Detection Antibody Addition: Add the fluorescently labeled antibody pairs.

-

Signal Reading: After another incubation period, read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The TR-FRET ratio is calculated and plotted against the PROTAC concentration to determine the cooperativity of the complex formation.

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Function

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. This technical guide provides a comprehensive overview of PROTAC linkers, their functions, design principles, and the experimental methodologies used to evaluate their impact.

The Central Role of the Linker in PROTAC-Mediated Degradation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3] The linker plays a pivotal role in this process by influencing the geometry and stability of this ternary complex.[1][4] An optimally designed linker will orient the POI and E3 ligase in a manner that promotes efficient ubiquitination, a phenomenon known as positive cooperativity.[1] Conversely, a poorly designed linker can lead to steric hindrance or unfavorable protein-protein interactions, resulting in reduced degradation efficiency (negative cooperativity).[1][5]

The linker's influence extends beyond ternary complex formation, significantly impacting the physicochemical properties of the PROTAC molecule. These properties, including solubility, cell permeability, and metabolic stability, are crucial for a PROTAC's therapeutic potential.[4][6]

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design, with each class offering distinct advantages and disadvantages.

Flexible Linkers

Flexible linkers are the most commonly used type in initial PROTAC development due to their synthetic accessibility and the relative ease with which their length can be modified.[1][5]

-

Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[5] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[5]

-

Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[5][7] Approximately 54% of reported PROTACs utilize PEG linkers.[5]

Rigid Linkers

Rigid linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[5] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[5]

"Smart" or Functional Linkers

Recent advancements have led to the development of "smart" linkers that respond to specific stimuli, allowing for spatiotemporal control of PROTAC activity. These include:

-

Photoswitchable Linkers: Often containing an azobenzene (B91143) moiety, these linkers can change isomer conformation upon light exposure, thereby activating or deactivating the PROTAC.[1]

-

Photocleavable Linkers: These linkers can be cleaved by light to release the active PROTAC.[1]

-

Self-Immolative Linkers: These are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC molecule.[1]

Key Principles of PROTAC Linker Design

The rational design of a PROTAC linker is a multi-parameter optimization process. Several key factors must be considered to achieve optimal degradation efficacy and drug-like properties.

-

Linker Length: The length of the linker is a critical parameter that must be empirically determined for each POI-E3 ligase pair.[1] A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex.[6] Conversely, a linker that is too long may lead to unproductive binding modes or a "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the desired ternary complex.[1]

-

Linker Composition: The chemical makeup of the linker significantly influences the PROTAC's physicochemical properties.[4] Incorporating polar groups like ethers or amides can enhance solubility, while more hydrophobic moieties can improve cell permeability.[4][7] The composition also affects metabolic stability.[4]

-

Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are crucial.[7] The exit vector from the ligand-binding pocket can dramatically alter the relative orientation of the two proteins within the ternary complex, thereby affecting degradation efficiency.[8]

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[5]

-

Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.[5]

The following tables summarize quantitative data from various studies, illustrating the impact of linker type, length, and composition on PROTAC performance.

Table 1: Impact of Linker Type and Length on Degradation of Various Target Proteins

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [9] |

| ERα | VHL | PEG | 16 | ~1000 | ~95 | [10] |

| BRD4 | CRBN | Alkyl | 8 | >1000 | <20 | [8] |

| BRD4 | CRBN | Alkyl | 12 | 15 | >95 | [8] |

| BTK | CRBN | PEG | 10 | 1.2 | >90 | [11] |

Table 2: Comparison of Flexible vs. Rigid Linkers for CRBN Degradation in HEK293T Cells

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| Parent PROTAC | Flexible (PEG) | 54 | Exhibited degradation | [9] |

| Modified PROTAC | Rigid (Disubstituted alkyne) | 3 | More potent degradation | [9] |

Table 3: Physicochemical Properties of Common Linker Types

| Linker Type | Key Properties | Advantages | Disadvantages |

| Alkyl Chains | Hydrophobic, flexible | Synthetically accessible, easy to modify length | Poor solubility, can lead to high lipophilicity |

| PEG Chains | Hydrophilic, flexible | Improves solubility, good biocompatibility | Can be metabolically less stable, potentially more costly to synthesize |

| Rigid Linkers (e.g., piperazine, alkynes) | Conformationally constrained | Can pre-organize for optimal binding, may improve metabolic stability | Less flexible which can hinder complex formation if not optimal, more complex synthesis |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and developing PROTACs. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Pomalidomide-amino-PEG4-C4-Cl: A Technical Guide for Novel Protein Target Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A key component in the design of effective PROTACs is the E3 ligase ligand, which recruits the E3 ubiquitin ligase to the target protein.

Pomalidomide (B1683931), a derivative of thalidomide, is a potent and widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This technical guide focuses on Pomalidomide-amino-PEG4-C4-Cl , an E3 ligase ligand-linker conjugate designed for the synthesis of PROTACs. This molecule incorporates the pomalidomide core for CRBN recruitment, connected to a flexible polyethylene (B3416737) glycol (PEG) and alkyl linker, terminating in a chloroalkane group for conjugation to a target protein ligand.[2][3]

This guide provides a comprehensive overview of the application of pomalidomide-based PROTACs, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Core Concepts: The PROTAC Mechanism of Action

Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC molecule, leads to the ubiquitination of the target protein by the E3 ligase complex. The polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[4][5]

Caption: Mechanism of Pomalidomide-PROTAC mediated protein degradation.

Data Presentation: Efficacy of Pomalidomide-Based PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the percentage of protein degradation achieved at high PROTAC concentrations. The following tables summarize the degradation performance of Pomalidomide-based PROTACs against various clinically relevant targets.

While the precise "Pomalidomide-amino-PEG4-C4-Cl" linker was not explicitly mentioned in the cited literature, the following data for PROTACs with Pomalidomide and PEG-containing linkers serve as representative examples.

Table 1: Degradation of EGFR by Pomalidomide-Based PROTACs [6]

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| 15 | EGFR | A549 | 43.4 | >90 |

| 16 | EGFR | A549 | 32.9 | 96 |

Table 2: Degradation of HDAC8 by a Pomalidomide-Based PROTAC [2]

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| ZQ-23 | HDAC8 | HCT116 | 147 | 93 |

Table 3: Degradation of KRAS G12C by a Pomalidomide-Based PROTAC

| Compound | Target Protein | Cell Line | DC50 (µM) |

| KP-14 | KRAS G12C | NCI-H358 | ≈1.25 |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PROTAC efficacy. The following sections provide a generalized yet detailed methodology for a key experiment in PROTAC development.

Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the degradation of a target protein following PROTAC treatment.

Materials:

-

Cell line expressing the protein of interest

-

Cell culture medium

-

Pomalidomide-based PROTAC

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Caption: Experimental workflow for Western Blot analysis.

Signaling Pathway Visualizations

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. Understanding these effects is crucial for elucidating the mechanism of action and predicting the therapeutic outcome.

EGFR Signaling Pathway and its Inhibition by PROTACs

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival. Pomalidomide-based PROTACs can effectively degrade EGFR, thereby inhibiting these oncogenic signaling pathways.[6]

Caption: EGFR signaling pathway and PROTAC-mediated degradation.

KRAS G12C Signaling and Downstream Effects of Degradation

Mutant KRAS proteins, such as KRAS G12C, are key drivers in many cancers. They constitutively activate downstream signaling pathways like the MAPK pathway, leading to uncontrolled cell growth. Pomalidomide-based PROTACs targeting KRAS G12C can lead to its degradation and the subsequent suppression of this oncogenic signaling.

Caption: KRAS G12C signaling and PROTAC-mediated degradation.

Conclusion

Pomalidomide-amino-PEG4-C4-Cl represents a valuable tool for the development of novel PROTACs for targeted protein degradation. Its ability to efficiently recruit the CRBN E3 ligase, combined with a versatile linker, enables the rational design of degraders against a wide range of high-value therapeutic targets. The data and protocols presented in this guide provide a foundation for researchers to design, synthesize, and evaluate their own Pomalidomide-based PROTACs, ultimately contributing to the advancement of this transformative therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]